molecular formula C20H13BrN4O2S B11644237 2-bromo-N-{[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}benzamide

2-bromo-N-{[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}benzamide

Cat. No.: B11644237
M. Wt: 453.3 g/mol
InChI Key: ZJVRSQHWHMAORP-UHFFFAOYSA-N
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Description

2-bromo-N-{[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}benzamide is a complex organic compound that features a bromine atom, an oxazole ring fused with a pyridine ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-{[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include amines or alcohols.

    Substitution: Products will vary depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-bromo-N-{[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}benzamide involves its interaction with specific molecular targets. The oxazole ring can interact with various enzymes, potentially inhibiting their activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to its target .

Comparison with Similar Compounds

Similar Compounds

    2-bromo-N-{[3-(pyridin-2-yl)phenyl]carbamothioyl}benzamide: Similar structure but lacks the oxazole ring.

    2-chloro-N-{[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}benzamide: Similar structure but with a chlorine atom instead of bromine.

Uniqueness

The presence of the oxazole ring fused with the pyridine ring in 2-bromo-N-{[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}benzamide provides unique electronic properties that can enhance its binding affinity and specificity for certain biological targets .

Properties

Molecular Formula

C20H13BrN4O2S

Molecular Weight

453.3 g/mol

IUPAC Name

2-bromo-N-[[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]benzamide

InChI

InChI=1S/C20H13BrN4O2S/c21-15-8-2-1-7-14(15)18(26)25-20(28)23-13-6-3-5-12(11-13)19-24-17-16(27-19)9-4-10-22-17/h1-11H,(H2,23,25,26,28)

InChI Key

ZJVRSQHWHMAORP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC=CC(=C2)C3=NC4=C(O3)C=CC=N4)Br

Origin of Product

United States

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